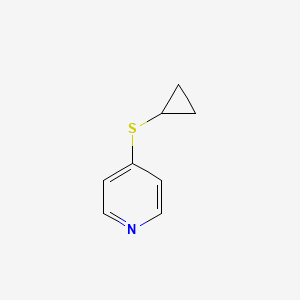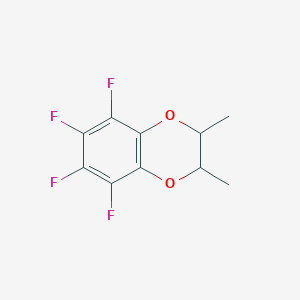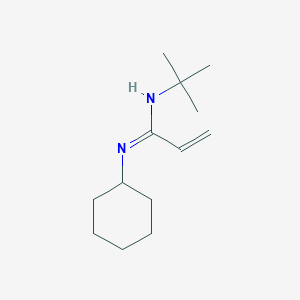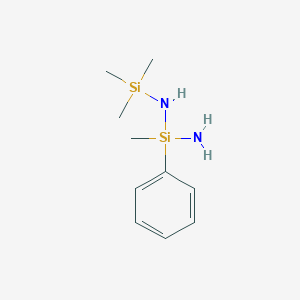
1-Methyl-1-phenyl-N-(trimethylsilyl)silanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1-phenyl-N-(trimethylsilyl)silanediamine is a chemical compound with the molecular formula C13H28N2Si3 It is known for its unique structure, which includes a phenyl group, a methyl group, and two trimethylsilyl groups attached to a silanediamine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Methyl-1-phenyl-N-(trimethylsilyl)silanediamine can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with trimethylsilyl chloride in the presence of a suitable catalyst. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process often includes continuous monitoring of reaction conditions, such as temperature and pressure, to ensure optimal yield and purity. Industrial methods may also incorporate advanced purification techniques, such as chromatography, to achieve high-quality products.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-1-phenyl-N-(trimethylsilyl)silanediamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane compounds.
Substitution: The trimethylsilyl groups can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a catalyst.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane compounds.
Substitution: Various substituted silanediamine derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-1-phenyl-N-(trimethylsilyl)silanediamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other silicon-containing compounds.
Biology: Investigated for its potential use in the development of silicon-based biomaterials.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Methyl-1-phenyl-N-(trimethylsilyl)silanediamine involves its ability to interact with various molecular targets through its reactive silicon and nitrogen atoms. These interactions can lead to the formation of new chemical bonds, resulting in the synthesis of novel compounds. The pathways involved in these reactions often include nucleophilic substitution and electrophilic addition mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Trimethyl(phenylethynyl)silane: Similar in structure but contains an ethynyl group instead of a silanediamine core.
Phenyl(trimethylsilyl)acetylene: Contains a phenyl and trimethylsilyl group but differs in its acetylene linkage.
Uniqueness
1-Methyl-1-phenyl-N-(trimethylsilyl)silanediamine is unique due to its combination of a phenyl group, a methyl group, and two trimethylsilyl groups attached to a silanediamine core. This unique structure imparts specific reactivity and properties that are not observed in other similar compounds, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
111830-94-5 |
|---|---|
Fórmula molecular |
C10H20N2Si2 |
Peso molecular |
224.45 g/mol |
Nombre IUPAC |
[amino-methyl-(trimethylsilylamino)silyl]benzene |
InChI |
InChI=1S/C10H20N2Si2/c1-13(2,3)12-14(4,11)10-8-6-5-7-9-10/h5-9,12H,11H2,1-4H3 |
Clave InChI |
ORZSKCKDVFOLSC-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)N[Si](C)(C1=CC=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


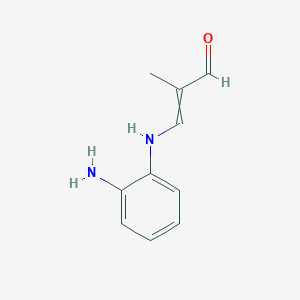
![2-Pyrrolidinone, 1-[4-(diethylamino)-2-butynyl]-5-methyl-](/img/structure/B14320515.png)
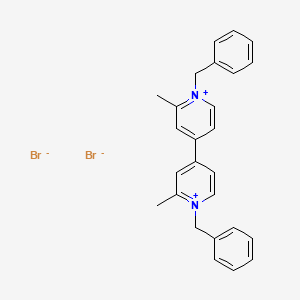
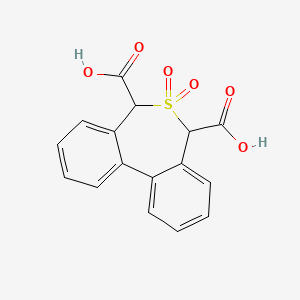

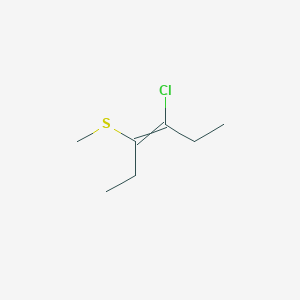
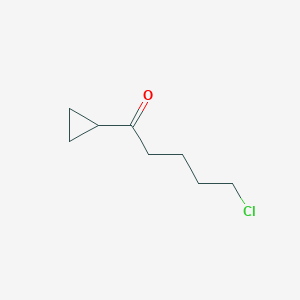

![3,3-Dimethyl-N,N-dipropyl-1,5-dioxaspiro[5.5]undecan-9-amine](/img/structure/B14320564.png)
![3-[(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylic acid;methyl 2-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-methylcarbamoyl]sulfamoyl]benzoate](/img/structure/B14320578.png)
